2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid
Description
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid is an azo compound characterized by a pyrazolone core substituted with a 4-sulphophenyl group and linked via an azo bridge to a benzoic acid moiety. Its structure combines electron-withdrawing (sulphonyl, carboxylic acid) and electron-donating (methyl) groups, influencing its solubility, acidity, and spectral properties.
Properties
CAS No. |
54480-58-9 |
|---|---|
Molecular Formula |
C17H14N4O6S |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O6S/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27/h2-9,15H,1H3,(H,23,24)(H,25,26,27) |
InChI Key |
ISIJLUXQMTWMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid typically involves the following key steps:
Step 1: Diazotization of an Aromatic Amine
- An aromatic amine precursor (often 4-aminobenzenesulfonic acid or a derivative) is treated with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5°C) to form a diazonium salt.
Step 2: Preparation of the Coupling Component
- The coupling partner is usually 4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazole or its derivatives, which contain an active site (typically the C-4 position of the pyrazole ring) for electrophilic aromatic substitution by the diazonium salt.
Step 3: Azo Coupling Reaction
- The diazonium salt is slowly added to the coupling component solution under controlled pH (usually mildly alkaline to neutral) and temperature to facilitate azo bond formation.
- The reaction mixture is stirred, often under cooling, to maintain the stability of the diazonium salt and promote selective coupling.
Step 4: Isolation and Purification
- The crude azo compound precipitates out or is extracted using suitable solvents.
- Purification is typically achieved by recrystallization or chromatography.
- Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor purity.
Industrial Scale Synthesis
- Industrial production follows the same fundamental synthetic pathway but is performed in large reactors with precise control over reaction parameters such as temperature, pH, and mixing.
- Continuous monitoring ensures high yield and purity.
- The sulfonic acid functionality enhances water solubility, facilitating processing and purification steps.
- Typical industrial techniques include refluxing, filtration, and crystallization.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C | Acidic (pH ~1-2) | Maintain low temperature to stabilize diazonium salt |
| Coupling | Pyrazole derivative in aqueous/alkaline medium | 0–25 °C | Mildly alkaline (pH 6-8) | Slow addition of diazonium salt to coupling agent |
| Purification | Recrystallization or chromatography | Ambient | N/A | Use solvents like water, ethanol, or acetone |
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used for quick monitoring of reaction progress.
- High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
- UV-Visible Spectroscopy: To confirm azo bond formation by characteristic absorption maxima.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify structural integrity.
- Mass Spectrometry (MS): For molecular weight confirmation.
Research Findings and Notes
- The azo coupling reaction is highly sensitive to pH and temperature; optimal conditions prevent side reactions such as hydrolysis or azo bond cleavage.
- Sulfonic acid substitution increases water solubility, which is beneficial for dye applications and facilitates purification.
- The presence of the 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moiety contributes to the compound’s stability and color properties.
- Industrial synthesis requires stringent control to avoid impurities that can affect dye performance or biological activity.
- Some derivatives, such as the trisodium salt versions complexed with metals like chromium, show enhanced properties for specific applications but involve additional synthetic steps.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Outcome/Purpose |
|---|---|---|---|
| Diazotization | Formation of diazonium salt from aromatic amine | NaNO2, HCl, 0–5 °C | Stable diazonium salt for azo coupling |
| Coupling Reaction | Reaction of diazonium salt with pyrazole derivative | Mildly alkaline pH, 0–25 °C | Formation of azo bond (-N=N-) |
| Isolation & Purification | Precipitation, recrystallization, chromatography | Solvent systems (water, ethanol) | Pure azo dye compound |
| Analytical Monitoring | TLC, HPLC, UV-Vis, NMR, MS | Various | Reaction progress and product verification |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The azo bond can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite.
Scientific Research Applications
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems to form aromatic amines, which can interact with cellular components. The pathways involved include enzymatic reduction and subsequent binding to proteins or nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogues differ in substituents on the pyrazole ring and aromatic systems. These variations critically impact physicochemical and functional properties:
Computational and Crystallographic Insights
- Electronic Structure : Computational tools like Multiwfn predict strong electron-withdrawing effects from the sulphophenyl and azo groups, increasing electrophilicity at the azo bridge. This contrasts with phenyl-substituted analogues, which show reduced polarity .
- Crystallography: SHELXL refinements (e.g., ) reveal that hydrogen bonding between sulphonate/carboxylic acid groups and solvent molecules dictates crystal packing, unlike non-sulphonated derivatives .
Biological Activity
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid, also known as a bioactive azo dye ligand, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, coordination chemistry, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolone ring linked to a benzoic acid moiety through an azo (-N=N-) group. Its molecular formula is , and it possesses multiple donor atoms (oxygen and nitrogen), making it a versatile ligand capable of forming coordination complexes with various metal ions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against several bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values against different pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 6.25 |
| Bacillus subtilis | 12.5 |
| Enterococcus faecalis | 3.12 |
| Candida albicans | 15.0 |
These findings suggest that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria .
The mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell membranes and interference with metabolic processes. Studies employing techniques such as propidium iodide (PI) staining have shown that treatment with this compound increases membrane permeability in bacteria, leading to cell death .
Coordination Chemistry
The ability of this compound to form complexes with metal ions enhances its biological activity. Research indicates that metal complexes derived from this ligand exhibit improved antimicrobial properties compared to the free ligand itself. For example, coordination with transition metals like copper and zinc has been shown to enhance the compound's stability and bioactivity .
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus, revealing that it not only inhibited growth but also reduced the viability of persister cells—those that can survive antibiotic treatment .
- Corrosion Inhibition : Another study explored the anti-corrosion properties of related pyrazole derivatives, suggesting that compounds with similar structures could serve dual purposes as both antimicrobial agents and corrosion inhibitors in industrial applications.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?
Methodological Answer:
Synthesis typically involves diazo coupling between pyrazole derivatives and benzoic acid precursors. Key parameters include:
- Reaction temperature control (20–25°C) to prevent premature decomposition of intermediates.
- pH modulation (maintained at 8–9 using sodium carbonate) to stabilize the azo bond formation.
- Solvent selection (e.g., ethanol-water mixtures) to balance solubility and reaction kinetics.
Post-synthesis, recrystallization in acidic methanol is recommended to remove unreacted sulfophenyl groups, improving purity .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of analytical techniques is required:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions on the pyrazole and benzoic acid rings.
- HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity (>95% threshold for pharmacological studies).
- Mass spectrometry (ESI-MS) to confirm molecular weight (M+ ion at m/z 322.32) .
Advanced: What experimental strategies are recommended to evaluate its potential biological activity, such as antibacterial or anti-inflammatory effects?
Methodological Answer:
- In vitro assays :
- Antibacterial : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
- Anti-inflammatory : COX-2 inhibition assays (ELISA-based) to quantify IC₅₀ values .
- Dose-response curves should be generated in triplicate to validate reproducibility.
Advanced: How can structural analogs be leveraged to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Comparative analysis using analogs with modified substituents (e.g., sulfophenyl vs. phenyl groups) can isolate functional group contributions.
- Example: Replace the sulphophenyl group with a fluorobenzyl moiety (see table below) to assess changes in lipophilicity and receptor binding .
| Analog | Modification | Biological Impact |
|---|---|---|
| Fluorobenzyl derivative | Increased lipophilicity | Enhanced cell membrane permeability |
| Pyrazole core without sulphonic acid | Reduced solubility | Lower antibacterial efficacy |
Advanced: How should researchers address contradictory data in enzyme interaction studies?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:
- Purity variability : Re-test batches with HPLC-validated purity >98%.
- Buffer conditions : Use standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) to minimize ionic interference.
- Enzyme source : Validate enzyme activity with a reference inhibitor (e.g., staurosporine for kinases) .
Advanced: What computational approaches are suitable for predicting its interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) to model binding to enzymes like COX-2 or bacterial dihydrofolate reductase.
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models incorporating electronic parameters (HOMO-LUMO gaps) and steric descriptors (LogP) .
Advanced: How can researchers design experiments to investigate photostability for applications in dye-based assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
